Fluvastatina sódica
Descripción general
Descripción
La fluvastatina sódica es un miembro de la clase de fármacos estatinas, utilizado principalmente para tratar la hipercolesterolemia y prevenir enfermedades cardiovasculares. Es un inhibidor competitivo de la enzima hidroximetilglutaril-coenzima A reductasa, que juega un papel crucial en la biosíntesis del colesterol. La this compound fue patentada en 1982 y aprobada para uso médico en 1994. También figura en la Lista de Medicamentos Esenciales de la Organización Mundial de la Salud .
Aplicaciones Científicas De Investigación
La fluvastatina sódica tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: La this compound se utiliza como compuesto modelo en varios estudios químicos para comprender su reactividad e interacciones con otras moléculas.
Biología: En la investigación biológica, la this compound se utiliza para estudiar sus efectos en los procesos celulares y su potencial como agente terapéutico.
Medicina: La this compound se estudia ampliamente por su papel en la reducción de los niveles de colesterol y la prevención de enfermedades cardiovasculares. .
Mecanismo De Acción
La fluvastatina sódica actúa inhibiendo selectivamente y de forma competitiva la enzima hepática hidroximetilglutaril-coenzima A reductasa. Esta enzima es responsable de convertir la hidroximetilglutaril-coenzima A en mevalonato, un paso clave en la biosíntesis del colesterol. Al inhibir esta enzima, la this compound reduce eficazmente la producción de colesterol en el hígado, lo que lleva a niveles más bajos de colesterol en plasma .
Compuestos Similares:
Singularidad de la this compound: La this compound es única entre las estatinas debido a su origen totalmente sintético y su inhibición específica de la hidroximetilglutaril-coenzima A reductasa. Tiene un menor potencial de interacciones medicamentosas en comparación con otras estatinas, lo que la convierte en una opción adecuada para pacientes con regímenes de medicamentos complejos .
Análisis Bioquímico
Biochemical Properties
Fluvastatin sodium is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis .
Cellular Effects
Fluvastatin sodium has been shown to reduce cholesterol in patients with hyperlipidaemia, to prevent subsequent coronary events in patients with established coronary heart disease, and to alter endothelial function and plaque stability in animal models .
Molecular Mechanism
Fluvastatin sodium works by blocking the liver enzyme HMG-CoA reductase, which facilitates an important step in cholesterol synthesis .
Temporal Effects in Laboratory Settings
The drug is quickly and almost completely (98%) absorbed from the gut. Food intake slows down absorption, but does not decrease it . Due to its first-pass effect, bioavailability is lower: about 24–30% .
Dosage Effects in Animal Models
In animal models, fluvastatin sodium has been shown to reduce adiposity and increase energy expenditure .
Metabolic Pathways
Fluvastatin sodium is almost exclusively eliminated via metabolism . It undergoes hydroxylation at the 5- and 6-position and N-deisopropylation with the 6 hydroxy being the most abundant .
Transport and Distribution
After absorption, fluvastatin sodium is nearly completely extracted and metabolised in the liver to 2 hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile .
Subcellular Localization
Fluvastatin sodium combined with digoxin further support the localization specificity of their interactivity with our subcellular localization data .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de fluvastatina sódica implica varios pasos, comenzando con la condensación de un derivado de fluorofenil-indol con un derivado de ácido heptenoico. El proceso incluye el uso de varios reactivos y catalizadores en condiciones controladas para asegurar la estereoquímica y pureza deseadas del producto final .
Métodos de producción industrial: La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas. El proceso puede incluir pasos como la cristalización, la filtración y el secado para obtener el producto final en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: La fluvastatina sódica experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y el disolvente, se controlan cuidadosamente para lograr los resultados deseados .
Productos principales formados: Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Estos productos pueden incluir varios derivados oxidados, reducidos o sustituidos de this compound .
Comparación Con Compuestos Similares
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: Similar to fluvastatin sodium, simvastatin is used to lower cholesterol levels but has different pharmacokinetic properties.
Pravastatin: Known for its lower potential for drug interactions, pravastatin is often preferred in patients taking multiple medications.
Uniqueness of Fluvastatin Sodium: Fluvastatin sodium is unique among statins due to its entirely synthetic origin and its specific inhibition of hydroxymethylglutaryl-coenzyme A reductase. It has a lower potential for drug interactions compared to other statins, making it a suitable option for patients on complex medication regimens .
Propiedades
IUPAC Name |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHKIMDNBDHJB-NRFPMOEYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009854 | |
Record name | Sri 62320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94061-80-0, 93957-55-2, 93957-54-1 | |
Record name | Sri 62320 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094061800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sri 62320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluvastatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluvastatin sodium hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fluvastatin Sodium?
A1: Fluvastatin Sodium is a synthetic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. [, ] It works by competitively inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting enzyme in the biosynthesis of cholesterol in the liver. [] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the uptake and catabolism of LDL cholesterol from the bloodstream, resulting in a reduction of serum total cholesterol and LDL cholesterol levels. [, ]
Q2: What is the molecular formula and weight of Fluvastatin Sodium?
A2: The molecular formula of Fluvastatin Sodium is C24H25FNNaO4. It has a molecular weight of 434.45 g/mol. []
Q3: Is Fluvastatin Sodium stable in an acidic environment?
A3: Fluvastatin Sodium is known to be unstable in the acidic environment of the stomach. [] This instability can lead to degradation of the drug and reduced bioavailability.
Q4: How does the stability of Fluvastatin Sodium impact its formulation?
A4: Due to its instability in acidic environments, Fluvastatin Sodium formulations often require strategies to protect the drug from degradation in the stomach. This can include enteric coatings on tablets or capsules, or formulation as a self-microemulsifying drug delivery system (SMEDDS). []
Q5: How does the structure of Fluvastatin Sodium contribute to its activity?
A5: The structure of Fluvastatin Sodium is crucial for its interaction with the HMG-CoA reductase enzyme. The molecule contains a 3,5-dihydroxyheptanoic acid moiety, which is similar to the natural substrate of HMG-CoA reductase. This structural similarity allows Fluvastatin Sodium to bind to the enzyme's active site and inhibit its activity. []
Q6: What are some common formulation strategies used to improve the stability, solubility, or bioavailability of Fluvastatin Sodium?
A6: Various formulation approaches have been explored to enhance the delivery and effectiveness of Fluvastatin Sodium:* Freeze-dried microspheres: Encapsulation in freeze-dried microspheres, particularly with Eudragit polymers, has demonstrated improvements in drug dissolution and sustained-release properties. []* Solvates: The development of Fluvastatin Sodium solvates has shown promise as stable intermediates for producing the amorphous form of the drug, potentially enhancing its solubility and bioavailability. []* Self-microemulsifying drug delivery systems (SMEDDS): SMEDDS offer protection from the harsh acidic environment of the stomach and improve the permeability of this hydrophilic drug, addressing its low bioavailability. []* Extended-release tablets: Formulating Fluvastatin Sodium into extended-release tablets allows for once-daily dosing and potentially improves patient compliance due to reduced dosing frequency. [, ]* Biodegradable microspheres: The use of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) in microsphere formulations shows promise for sustained drug release, potentially improving its therapeutic efficacy. []
Q7: What is the bioavailability of Fluvastatin Sodium?
A7: Fluvastatin Sodium has a low absolute oral bioavailability of approximately 17%. This is attributed to its decreased permeability and high first-pass metabolism in the liver. [, ]
Q8: How is Fluvastatin Sodium metabolized?
A8: Fluvastatin Sodium is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP2C9. [, ] It undergoes extensive first-pass metabolism, leading to a significant reduction in the amount of drug that reaches systemic circulation.
Q9: What are the primary effects of Fluvastatin Sodium on lipid profiles?
A9: Clinical trials have shown that Fluvastatin Sodium effectively reduces total cholesterol, LDL cholesterol, and triglycerides in patients with hyperlipidemia. It has also been shown to increase HDL cholesterol levels, although the increase is generally modest. [, , ]
Q10: Has Fluvastatin Sodium been studied in the context of atherosclerosis?
A10: Yes, Fluvastatin Sodium has been researched for its potential benefits in managing atherosclerosis. Studies suggest that it can reduce carotid intima-media thickness, a marker of atherosclerosis progression, in patients with essential hypertension. []
Q11: What analytical methods are commonly used to quantify Fluvastatin Sodium?
A11: Several analytical techniques are employed for the detection and quantification of Fluvastatin Sodium, both in its pure form and pharmaceutical formulations:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, offers high sensitivity and selectivity for analyzing Fluvastatin Sodium in various matrices like bulk drug, tablet dosage forms, and plasma. [, , ]* Reverse Phase-High Performance Liquid Chromatography (RP-HPLC): This specific HPLC method is particularly useful for stability-indicating analyses, enabling the separation and quantification of Fluvastatin Sodium even in the presence of its degradation products. [, , , ] * UV-Spectrophotometry: This technique is valuable for quantifying Fluvastatin Sodium in solid dispersions and other formulations, offering a relatively simple and cost-effective analytical approach. []* Green Atomic Absorption Spectroscopy (AAS): This method offers an environmentally friendly alternative for determining Fluvastatin Sodium content in pure and pharmaceutical forms by measuring its sodium content. []* Headspace Gas Chromatography (HS-GC): This technique is particularly useful for analyzing volatile organic compounds, making it suitable for determining residual solvents in Fluvastatin Sodium samples to ensure product quality and safety. []
Q12: How are analytical methods for Fluvastatin Sodium validated?
A12: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of Fluvastatin Sodium quantification. The validation process commonly involves evaluating parameters such as linearity, accuracy, precision (both intra-day and inter-day), specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ) following guidelines like those established by the International Conference on Harmonisation (ICH). [, , ]
Q13: What factors can affect the dissolution and solubility of Fluvastatin Sodium?
A13: Dissolution and solubility are critical factors influencing the bioavailability and therapeutic efficacy of Fluvastatin Sodium. Several factors can influence these properties:* Crystal form and Polymorphism: Different crystalline forms of Fluvastatin Sodium, including various polymorphs and hydrates, exhibit varying dissolution rates and solubilities, impacting the drug's overall bioavailability. []* Formulation excipients: The choice of excipients in Fluvastatin Sodium formulations significantly affects its dissolution and solubility. Excipients like lactose, microcrystalline cellulose, and various disintegrants can impact how readily the drug dissolves and becomes available for absorption. [, , ]* Particle size: Smaller particle sizes generally lead to increased surface area, enhancing the dissolution rate of Fluvastatin Sodium and improving its bioavailability. [, ]* pH of the dissolution medium: The pH of the surrounding environment significantly affects the solubility of Fluvastatin Sodium, with higher solubility observed at a higher pH. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.